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Compound of Interest

Compound Name: Z-YVAD-FMK

Cat. No.: B1574908

Get Quote

Executive Summary
Z-YVAD-FMK (Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-

permeable, and irreversible inhibitor targeting Caspase-1 (Interleukin-1β Converting Enzyme,

ICE). Unlike the pan-caspase inhibitor Z-VAD-FMK, which broadly suppresses apoptotic

machinery, Z-YVAD-FMK is engineered for selectivity toward the inflammatory arm of the

caspase family. It is a critical pharmacological tool for dissecting the pyroptosis pathway,

specifically blocking the cleavage of Gasdermin D (GSDMD) and the maturation of pro-

inflammatory cytokines IL-1β and IL-18.

This guide analyzes the structural determinants of its selectivity, its irreversible binding kinetics,

and validated protocols for its application in inflammasome research.

Chemical Architecture & Mechanism of Action
The efficacy of Z-YVAD-FMK relies on a tripartite structure designed to mimic the natural

substrate of Caspase-1 while delivering a "suicide" warhead to the enzyme's active site.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The "Suicide Inhibition" Mechanism
Z-YVAD-FMK functions as an affinity label. The YVAD sequence guides the molecule into the

Caspase-1 active site. Once bound, the FMK group undergoes a nucleophilic attack by the

thiolate anion of the catalytic Cysteine 285 (in human Caspase-1). This reaction displaces the

fluoride leaving group, resulting in a stable, irreversible thioether adduct that permanently

inactivates the enzyme.

Structural Visualization
The following diagram illustrates the logical flow of Z-YVAD-FMK's interaction with the

Caspase-1 active site.
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Caption: Step-wise mechanism of irreversible Caspase-1 inactivation by Z-YVAD-FMK.

Binding Affinity & Selectivity Profile
While Z-YVAD-FMK is often labeled as a "Caspase-1 inhibitor," researchers must understand

its cross-reactivity profile to interpret data accurately.

Quantitative Binding Data
In cell-free enzymatic assays, Z-YVAD-FMK demonstrates high potency. However, in cell-

based assays, higher concentrations are required to overcome competition with endogenous

substrates and membrane permeability barriers.
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To view exact molar ratios, purification steps, and HRP optimization
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Selectivity Nuances
Inflammatory vs. Apoptotic: Z-YVAD-FMK is highly selective for inflammatory caspases (1, 4,

5) over apoptotic caspases (3,[1][2] 7) compared to the pan-caspase inhibitor Z-VAD-FMK.[2]

[3]

The "YVAD" Motif: The Tyrosine (Y) at the P4 position is the key determinant for Caspase-1

specificity, as Caspase-1 has a large hydrophobic S4 pocket that accommodates the bulky

tyrosine ring, unlike Caspase-3 which prefers an Aspartate (D) at P4 (e.g., DEVD motif).

Experimental Protocols
Reconstitution & Storage[4]
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Solvent: High-grade DMSO (Anhydrous).

Stock Concentration: Prepare a 20 mM stock solution (e.g., dissolve 1 mg in ~79 µL DMSO).

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stability is >6

months at -20°C if desiccated.

Cell-Based Inflammasome Inhibition Assay
Objective: Inhibit NLRP3-dependent IL-1β release in macrophages (e.g., THP-1 or BMDMs).

Workflow:

Seeding: Plate cells in low-serum media (1% FBS) to reduce background.

Priming: Treat cells with LPS (100 ng/mL) for 3–4 hours to upregulate pro-IL-1β and NLRP3

expression.

Inhibitor Pre-incubation:

Add Z-YVAD-FMK (10–50 µM final concentration).

Incubate for 1 hourbefore adding the inflammasome activator.

Control: Include a DMSO vehicle control group.

Activation: Add stimulus (e.g., Nigericin 10 µM or ATP 5 mM) for 30–60 minutes.

Readout: Collect supernatant for ELISA (IL-1β) or LDH assay (pyroptosis/cell death). Lysate

can be Western blotted for cleaved Caspase-1 (p20) or GSDMD-N.

Pathway Visualization: Pyroptosis Signaling
Z-YVAD-FMK specifically intercepts the pathway downstream of Inflammasome assembly but

upstream of cell lysis.
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Caption: Z-YVAD-FMK blockade of the canonical NLRP3 inflammasome pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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